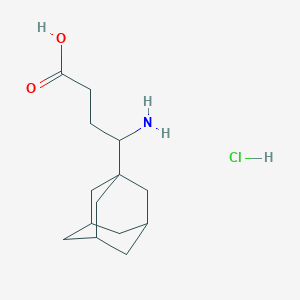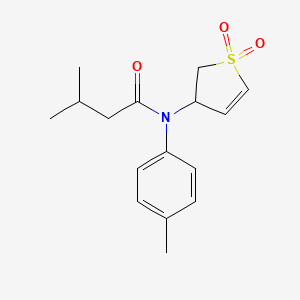
5,5-dimethyl-4-(4-morpholinylcarbonyl)dihydro-2(3H)-furanone
Descripción general
Descripción
5,5-dimethyl-4-(4-morpholinylcarbonyl)dihydro-2(3H)-furanone is a chemical compound that has shown potential for use in scientific research due to its unique properties. This compound is also known as DMF or furfurylidenemorpholinone and is commonly used as a solvent in organic chemistry. In
Aplicaciones Científicas De Investigación
Seed Germination Inhibition
A promising application of compounds related to 5,5-dimethyl-4-(4-morpholinylcarbonyl)dihydro-2(3H)-furanone is in agrochemistry, specifically as seed germination inhibitors. The synthesis of 3,4,5-trimethyl-2(5H)-furanone from 2,3-dimethylmaleic anhydride illustrates the potential for efficient, large-scale production of such inhibitors, highlighting their significance in agriculture for controlling unwanted plant growth (Surmont, Verniest, & De Kimpe, 2010).
Flavor and Aroma Chemistry
Compounds structurally similar to this compound play crucial roles in flavor and aroma chemistry. For example, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives are key flavor compounds in many fruits, with significant applications in the food industry. Advances in understanding the biosynthetic pathways of these compounds have paved the way for their synthetic preparation, which is vital for flavoring food products (Schwab, 2013).
Synthetic Organic Chemistry
The chemical versatility of furanone derivatives, including those related to this compound, is evident in their application in synthetic organic chemistry. Their use as intermediates in various synthetic reactions enables the production of complex and biologically active compounds. This versatility underlines the importance of such compounds in pharmaceuticals and materials science (Garzelli, Samaritani, & Malanga, 2008).
Biological Pathway Elucidation
Studies on furanone derivatives have also contributed to the elucidation of biological pathways, particularly in flavor formation. The thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, a precursor to sotolone, from amino acid model systems, sheds light on the complex biochemical transformations occurring during the Maillard reaction. These insights have implications for understanding flavor development in cooked foods and the biosynthesis of natural flavor compounds (Guerra & Yaylayan, 2011).
Material Science
The study of fully biobased superpolymers of 2,5-furandicarboxylic acid, closely related to the compound , demonstrates the potential of furanone derivatives in developing sustainable, high-performance materials. These polymers exhibit a range of functional properties, from rigidity to flexibility, making them suitable for various applications, including packaging materials. This research underscores the role of furanone derivatives in advancing sustainable materials science (Guidotti et al., 2020).
Propiedades
IUPAC Name |
5,5-dimethyl-4-(morpholine-4-carbonyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2)8(7-9(13)16-11)10(14)12-3-5-15-6-4-12/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUECSAEGJCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B4063870.png)
![4-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4063873.png)

![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063891.png)
![N-benzyl-5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4063894.png)


![N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063914.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4063926.png)
![N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4063939.png)
![2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4063964.png)
![1-[2-(1H-benzimidazol-6-yl)phenyl]ethanone](/img/structure/B4063966.png)
![3,5-di-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B4063971.png)
![4-(4-butoxyphenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063974.png)
